(R)-benzyl alpha-trifluoromethanesulphonyloxy propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl alpha-trifluoromethanesulphonyloxy propanoate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonyl group, which imparts significant electron-withdrawing effects, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl alpha-trifluoromethanesulphonyloxy propanoate typically involves the reaction of benzyl alcohol with alpha-trifluoromethanesulfonyl propanoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl alpha-trifluoromethanesulphonyloxy propanoate may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
®-benzyl alpha-trifluoromethanesulphonyloxy propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
The major products formed from these reactions include substituted benzyl derivatives, reduced alcohols, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-benzyl alpha-trifluoromethanesulphonyloxy propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which ®-benzyl alpha-trifluoromethanesulphonyloxy propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonyl group enhances the compound’s reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- Alpha-trifluoromethanesulfonyl esters
- Alpha-trifluoromethanesulfonyl amides
- Alpha-trifluoromethanesulfonyl ketones
Uniqueness
®-benzyl alpha-trifluoromethanesulphonyloxy propanoate is unique due to its specific structural configuration and the presence of the benzyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers enhanced stability and versatility in various synthetic applications.
Properties
Molecular Formula |
C11H11F3O5S |
---|---|
Molecular Weight |
312.26 g/mol |
IUPAC Name |
benzyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-8(19-20(16,17)11(12,13)14)10(15)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
OCZJJSVVVXDQQC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.